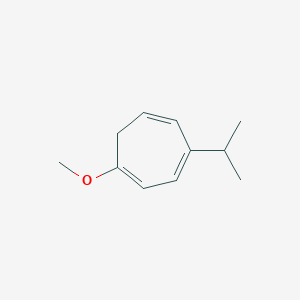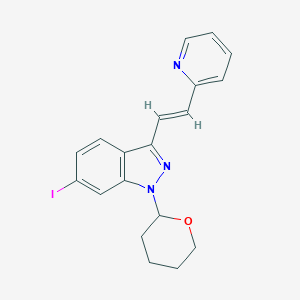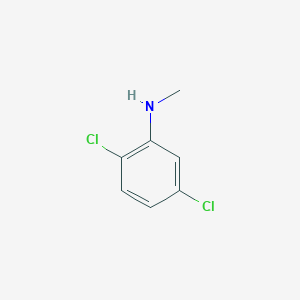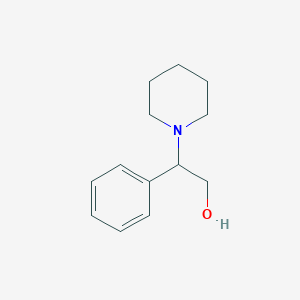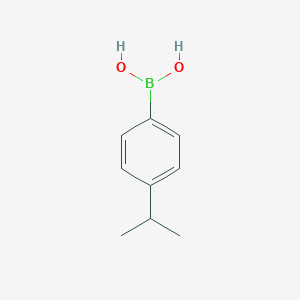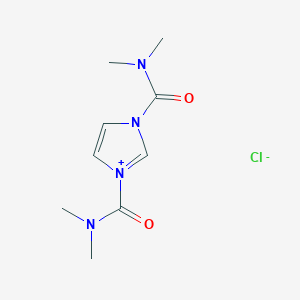
1,3-Bis(dimethylcarbamoyl)-imidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(dimethylcarbamoyl)-imidazolium chloride is a chemical compound used in scientific research for its unique properties. It is a white crystalline powder with a molecular weight of 342.27 g/mol and a melting point of 214-216°C. This compound is also known as BMIMCl and is used in a variety of applications, including as a solvent and in catalysis.
Mechanism Of Action
The mechanism of action for 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride is not fully understood. However, it is believed to act as a Lewis acid, which can coordinate with other molecules and facilitate chemical reactions. It is also believed to have a stabilizing effect on certain chemical intermediates, making it useful in catalysis.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride. However, it has been found to have low toxicity and is generally considered safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride in laboratory experiments is its ability to dissolve a wide range of organic compounds. This makes it useful as a solvent in many organic chemistry reactions. Additionally, it has been found to be relatively non-toxic, making it a safe choice for use in laboratory experiments.
However, there are also limitations to using 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride. It is a relatively expensive compound, which can limit its use in larger-scale experiments. Additionally, it may not be suitable for use in reactions that require a solvent with specific properties, such as low polarity or high boiling point.
Future Directions
There are many potential future directions for research on 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride. One area of interest is its potential use in the synthesis of new pharmaceuticals and other complex molecules. Additionally, further research could be conducted on its mechanism of action and its potential applications in catalysis. Finally, there may be opportunities to develop new synthesis methods for this compound, which could make it more accessible for use in laboratory experiments.
Scientific Research Applications
1,3-Bis(dimethylcarbamoyl)-imidazolium chloride has been found to have a wide range of applications in scientific research. It is commonly used as a solvent in organic chemistry reactions, due to its ability to dissolve a variety of organic compounds. It has also been used in catalysis, particularly in the synthesis of pharmaceuticals and other complex molecules.
properties
CAS RN |
135756-61-5 |
|---|---|
Product Name |
1,3-Bis(dimethylcarbamoyl)-imidazolium chloride |
Molecular Formula |
C9H15ClN4O2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N-tetramethylimidazol-1-ium-1,3-dicarboxamide;chloride |
InChI |
InChI=1S/C9H15N4O2.ClH/c1-10(2)8(14)12-5-6-13(7-12)9(15)11(3)4;/h5-7H,1-4H3;1H/q+1;/p-1 |
InChI Key |
ZSVLFJUDFXBZTG-UHFFFAOYSA-M |
SMILES |
CN(C)C(=O)N1C=C[N+](=C1)C(=O)N(C)C.[Cl-] |
Canonical SMILES |
CN(C)C(=O)N1C=C[N+](=C1)C(=O)N(C)C.[Cl-] |
Other CAS RN |
135756-61-5 |
Pictograms |
Corrosive; Irritant |
synonyms |
1,3-Bis((dimethylamino)carbonyl)-1H-imidazolium chloride |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

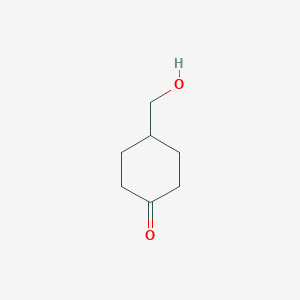

![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)
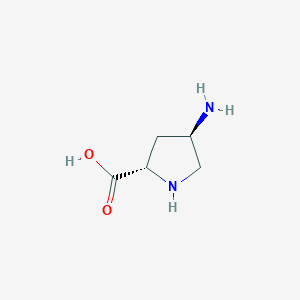
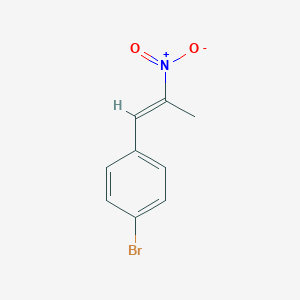
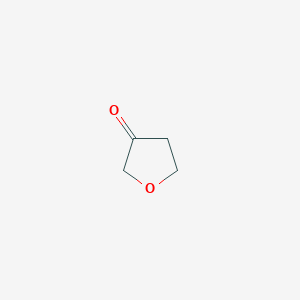
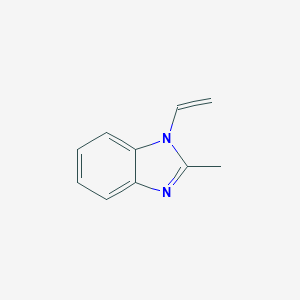
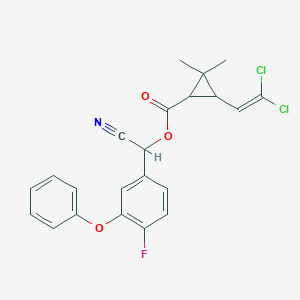
![Benzo[g][1]benzothiopyrano[4,3-b]indole](/img/structure/B156110.png)
